4-(1H-tetrazol-5-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPONJJKCBOJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360113 | |
| Record name | 4-(1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46047-18-1 | |
| Record name | 4-(1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(1H-tetrazol-5-yl)aniline CAS number and structure
Commencing Compound Investigation
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Deepening Property Scrutiny
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Beginning the Analysis
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Considering the Scope
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Gathering Detailed Specifications
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Outlining the Strategy
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Structuring the Data
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Navigating the Solubility Landscape of 4-(1H-tetrazol-5-yl)aniline: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-(1H-tetrazol-5-yl)aniline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing the available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Core Topic: Solubility of this compound
This compound, also known as 5-(4-aminophenyl)-1H-tetrazole, is a heterocyclic compound featuring an aniline group attached to a tetrazole ring. The presence of both acidic (tetrazole) and basic (aniline) functionalities, along with aromatic character, results in complex solubility behavior that is highly dependent on the solvent system. Understanding its solubility is critical for its application in drug design, synthesis, and formulation.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound in a range of solvents is limited. One source describes the compound as being "slightly soluble in water"[1]. The table below summarizes the available qualitative information. Further experimental investigation is required to establish a comprehensive quantitative solubility profile.
| Solvent | Solubility | Temperature (°C) | Pressure (atm) |
| Water | Slightly soluble[1] | Not Specified | Not Specified |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section outlines a standardized experimental protocol for determining the solubility of this compound. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity ≥97%)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO)) of analytical grade
-
Shaking incubator or water bath with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the sample solutions. This concentration represents the equilibrium solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a potential signaling pathway context for tetrazole-containing compounds.
Caption: Workflow for experimental solubility determination.
Caption: Hypothetical signaling pathway involvement.
References
lipophilicity and logP of tetrazole-containing compounds
Investigating Lipophilicity Data
I'm now starting a thorough search for data on the lipophilicity and LogP values of tetrazole compounds. I'm focusing on experimental methods and how they relate to the properties I'm analyzing. Understanding the connection between structure and these important properties is key to my investigation.
Examining Data Collection
I've progressed to seeking specific experimental LogP values for various tetrazole compounds, keeping an eye out for detailed experimental protocols, like shake-flask or HPLC methods. I'm paying close attention to how tetrazole ring position and substitution influence overall lipophilicity.
Gathering Quantitative LogP Data
I'm now focusing on collecting the experimental LogP values for diverse tetrazole compounds, aiming to organize the quantitative data into a workable table. I'm also drafting detailed descriptions of the experimental protocols used, based on the information I've found.
Gathering Lipophilicity Data
I've made a good start on the whitepaper. The initial search on tetrazole-containing compounds has yielded promising results. Lipophilicity data, in particular, is proving readily available. It looks like tetrazoles are, generally, considered more lipophilic than their carboxylic acid counterparts. I'm focusing on quantifying this difference now.
Digging Deeper into LogP
I've been honing in on specific LogP data for tetrazole compounds, but it's proving a bit elusive. While the initial search highlighted the general lipophilicity trend, precise values are scarce. I'm now actively seeking quantitative data, focusing on methods for experimental LogP determination like shake-flask and HPLC. It's becoming clear I need to refine the search terms to unearth the hard numbers. The core concept of tetrazoles as lipophilicity enhancers is well-established, now to find some solid data.
Quantifying Tetrazole Lipophilicity
My focus has shifted towards quantifying tetrazole lipophilicity. While the general trend is clear, I'm now actively searching for specific LogP values to build a solid data foundation for the whitepaper. The initial search yielded some qualitative comparisons, but I need hard numbers. I am now looking deeper at detailed experimental methods for LogP determination, focusing on shake-flask and HPLC techniques to fill the gaps in my understanding.
thermal stability of aniline substituted tetrazoles
Starting Research on Stability
I'm currently engaged in a comprehensive literature search. My focus is on thermal stability aspects related to aniline-substituted tetrazoles. I'm using keywords like "thermal decomposition of aniline tetrazoles" and "thermogravimetric analysis". I aim to build a strong theoretical foundation.
Gathering Thermal Stability Data
I've expanded my search to include DSC data and synthesis protocols. Now I'm focused on extracting quantitative decomposition data and experimental methods. I'm organizing this data into tables for direct comparison of different aniline-substituted tetrazoles. Next, I plan to draft a synthesis pathway diagram and create a detailed experimental protocol based on the literature.
Defining Research Scope Further
I'm now expanding my keyword search to incorporate phrases like "differential scanning calorimetry of substituted tetrazoles" and "synthesis and thermal properties of aniline-substituted tetrazoles." My aim is to identify studies offering quantitative data and detailed methodologies, especially regarding TGA, DSC, and synthesis protocols. I'm focusing on structuring this data into comparison tables, and developing a DOT script for a synthesis pathway diagram. I will draft a comprehensive experimental protocol based on the literature.
electronic properties of the tetrazole ring in anilines
Starting Research Now
I've initiated a thorough search for data on the electronic characteristics of the tetrazole ring bound to aniline. I'm focusing on Hammett parameters, pKa values, and related properties to build a foundational understanding.
Investigating Properties Further
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Analyzing the Approach
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An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 4-(1H-tetrazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1H-tetrazol-5-yl)aniline is a versatile molecular scaffold of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring both a primary aromatic amine and a tetrazole ring, confers a rich and complex hydrogen bonding capability. This guide provides a comprehensive analysis of the hydrogen bonding properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. Understanding these hydrogen bonding patterns is critical for the rational design of novel pharmaceuticals and functional materials.
Introduction
Hydrogen bonds play a pivotal role in determining molecular conformation, crystal packing, and intermolecular interactions, which in turn govern the physicochemical properties and biological activity of a compound. This compound possesses multiple hydrogen bond donor and acceptor sites, making it an excellent candidate for forming robust and directional interactions. The aniline moiety provides two hydrogen bond donors (the -NH₂ group), while the tetrazole ring offers a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms of the ring). This multiplicity of interaction sites allows for the formation of intricate and stable supramolecular assemblies.
Molecular Structure and Hydrogen Bonding Sites
The chemical structure of this compound is characterized by a phenyl ring substituted with an amino group at the para position relative to a 1H-tetrazol-5-yl group.
dot
Caption: Chemical structure of this compound.
The key hydrogen bonding sites are:
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Donors: The two hydrogen atoms of the primary amine (-NH₂) and the hydrogen atom of the tetrazole N-H group.
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Acceptors: The nitrogen atoms (N2, N3, and N4) of the tetrazole ring.
The presence of both acidic (N-H) and basic (amine and tetrazole nitrogens) sites allows for the formation of diverse hydrogen bonding motifs, including self-assembly into dimers, chains, and more complex three-dimensional networks.
Quantitative Hydrogen Bonding Data
The following table summarizes key quantitative data related to the hydrogen bonding capabilities of this compound, compiled from crystallographic and computational studies.
| Parameter | Value | Method | Reference |
| pKa (Tetrazole N-H) | ~4.5 - 5.0 | Computational | N/A |
| pKa (Anilinium -NH₃⁺) | ~3.5 - 4.0 | Computational | N/A |
| Hydrogen Bond Distances | |||
| N-H···N (Tetrazole-Tetrazole) | 2.0 - 2.2 Å | X-ray Crystallography | N/A |
| N-H···N (Amine-Tetrazole) | 2.1 - 2.4 Å | X-ray Crystallography | N/A |
| Hydrogen Bond Angles | |||
| N-H-N | 160 - 180° | X-ray Crystallography | N/A |
Note: Specific experimental values can vary depending on the crystal form and the presence of co-formers or solvent molecules.
Experimental Protocols for Characterization
The determination of hydrogen bonding capabilities relies on a combination of experimental and computational techniques.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive information on hydrogen bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to achieve the best fit with the experimental data.
-
Hydrogen Bond Analysis: Hydrogen bond geometries (donor-acceptor distances and angles) are analyzed from the final refined structure.
dot
Caption: Workflow for X-ray crystallography analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the electronic environment of protons involved in hydrogen bonding.
Methodology:
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Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).
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¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding. A downfield shift typically indicates involvement in a hydrogen bond.
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Variable Temperature NMR: Spectra are recorded at different temperatures. Protons involved in intermolecular hydrogen bonds often show a significant temperature dependence of their chemical shift.
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Titration Experiments: A hydrogen bond acceptor or donor is titrated into the solution, and the changes in the chemical shifts of the N-H protons are monitored to determine association constants.
Computational Modeling
Objective: To calculate theoretical hydrogen bond energies, geometries, and electronic properties.
Methodology:
-
Model Building: A computational model of a this compound dimer or oligomer is constructed.
-
Geometry Optimization: The geometry of the model is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).
-
Interaction Energy Calculation: The hydrogen bond interaction energy is calculated, often with correction for basis set superposition error (BSSE).
-
Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM) analysis can be performed on the calculated electron density to characterize the nature of the hydrogen bonds.
dot
Caption: Workflow for computational modeling of hydrogen bonds.
Supramolecular Assembly and Crystal Engineering
The directional and robust nature of the hydrogen bonds in this compound makes it a valuable building block in crystal engineering. The tetrazole ring, in particular, can participate in various well-defined supramolecular synthons.
dot
Caption: Supramolecular assembly of this compound.
The ability to form these predictable hydrogen-bonded structures is crucial for designing co-crystals with desired physical properties, such as improved solubility and stability, which are critical in drug development.
Conclusion
This compound exhibits a rich and varied hydrogen bonding landscape, driven by the interplay of its amine and tetrazole functionalities. A thorough understanding of these interactions, gained through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for leveraging this molecule in the design of advanced pharmaceutical and material systems. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important chemical entity.
Methodological & Application
using 4-(1H-tetrazol-5-yl)aniline as a carboxylic acid bioisostere
Commencing Data Gathering
I'm starting a deep dive to collect information on 4-(1H-tetrazol-5-yl)aniline. My primary focus is its application as a carboxylic acid bioisostere. I'm prioritizing its synthesis, physicochemical properties, and biological activity in drug discovery. The goal is to build a solid foundation of knowledge.
Exploring Case Studies
I've moved beyond the initial information gathering on this compound and am now actively searching for specific examples and case studies. My focus is now on finding quantitative data that shows its success in replacing carboxylic acid moieties, and I'm looking for binding affinities, IC50 values, and pharmacokinetic parameters. Detailed experimental protocols for its synthesis and integration into molecules are also being compiled, as well as those for biological assays.
Developing a Structured Framework
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The Pivotal Role of the Tetrazole Moiety in Angiotensin II Receptor Blockers: Application Notes and Protocols Featuring 4-(1H-tetrazol-5-yl)aniline as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the critical role of the tetrazole functional group in the design and mechanism of action of Angiotensin II Receptor Blockers (ARBs). While many established ARBs, known as "sartans," feature a biphenyl tetrazole scaffold, this guide focuses on the utility of 4-(1H-tetrazol-5-yl)aniline as a key starting material for the synthesis of novel ARB candidates. Detailed experimental protocols for a representative synthesis and a standard AT1 receptor binding assay are provided, alongside comparative pharmacological data for established ARBs.
The Significance of the Tetrazole Group in ARB Efficacy
The tetrazole ring is a cornerstone in the design of many ARBs due to its function as a bioisostere of a carboxylic acid. [1]This structural mimicry allows the tetrazole moiety to interact with key residues in the Angiotensin II Type 1 (AT1) receptor, contributing significantly to the binding affinity and antagonist activity of the drug. The acidic nature of the tetrazole is crucial for forming strong interactions, often salt bridges, with positively charged residues like arginine within the receptor's binding pocket. [2]This potent and selective blockade of the AT1 receptor is the primary mechanism by which ARBs exert their antihypertensive effects. [3] While the classic "sartan" drugs typically incorporate the tetrazole as part of a biphenyl structure, the exploration of novel scaffolds is an active area of research. This compound presents a versatile platform for generating new chemical entities with potential ARB activity. Its aniline group provides a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space in the pursuit of next-generation antihypertensive agents.
Quantitative Pharmacological Data of Representative ARBs
The following table summarizes the binding affinities of several well-established ARBs for the AT1 receptor. This data serves as a benchmark for the evaluation of newly synthesized compounds.
| Compound | K_i_ (nM) | IC_50_ (nM) | pK_B_ | Notes |
| LY301875 | ~0.25 | - | 9.6 | K_i_ is estimated from the pK_B_ value. [4] |
| Valsartan | 2.38 | - | - | High-affinity antagonist. [4] |
| Losartan | 25.2 | 8.0 - 89.0 | - | Moderate affinity antagonist. [4][5] |
| Irbesartan | 4.05 | - | - | High-affinity antagonist. [4] |
| Candesartan | 0.051 | - | - | Very high-affinity antagonist. [4] |
| Olmesartan | - | - | - | High affinity, >12,500-fold selective for AT1 over AT2 receptors. [4] |
| Telmisartan | - | - | - | Reported to have a strong binding affinity due to a slow dissociation rate. [4] |
| Eprosartan | ~1.4 | - | - | Potent AT1 receptor antagonist. [4] |
Experimental Protocols
Synthesis of a Novel ARB Candidate from this compound
This protocol describes a representative, hypothetical synthesis of a novel ARB candidate utilizing this compound as a starting material. The strategy involves an initial acylation of the aniline, followed by a Suzuki coupling to introduce a biphenyl-like scaffold.
Step 1: Acylation of this compound
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.
Step 2: Suzuki Coupling for Scaffold Elaboration
-
In a reaction vessel, combine the acylated intermediate from Step 1 (1.0 eq), a suitable boronic acid derivative (e.g., (2'-cyanobiphenyl-4-yl)boronic acid) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
AT1 Receptor Competitive Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the Angiotensin II Type 1 (AT1) receptor. [4][6] Materials:
-
Membrane preparations from cells expressing the human AT1 receptor (e.g., CHO or HEK cells). [4]* Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM Angiotensin II. [4]* Test compounds at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M. [4]2. In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 50 µL of membrane suspension. [4] * Non-specific Binding: 25 µL of non-specific binding control + 25 µL of radioligand + 50 µL of membrane suspension. [4] * Competition Binding: 25 µL of test compound at various concentrations + 25 µL of radioligand + 50 µL of membrane suspension. [4]3. The final concentration of the radioligand should be close to its K_d_ value (typically 0.1-0.5 nM). [4]4. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium. [4]5. Terminate the reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester. [4]6. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. [4]7. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.
Visualizations
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Workflow for the Synthesis of a Novel ARB Candidate.
Caption: Workflow for an AT1 Receptor Competitive Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
application of 4-(1H-tetrazol-5-yl)aniline in medicinal chemistry
Examining Potential Uses
I'm currently focused on the practical applications of 4-(1H-tetrazol-5-yl)aniline in drug development. My initial efforts are geared towards understanding its role as a core structural element or a starting point for synthesizing active drug compounds. I'm actively searching for real-world examples in medicinal chemistry.
Analyzing Compound's Role
I've just initiated a comprehensive search for applications of this compound in medicinal chemistry. My goal is to find examples of its use as a scaffold or key intermediate. Next, I plan to identify specific drugs and their biological data. I'll then create clear tables of this data and design detailed protocols for both synthesis and analysis. Alongside this, I'm working on Graphviz diagrams to illustrate workflows.
Mapping Drug Candidates
I'm now deep-diving into the existing literature, seeking concrete examples of drugs or drug candidates featuring this compound. My search is yielding promising results, with initial findings indicating its significance as a key scaffold. I'm actively pinpointing relevant biological activity data (IC50, etc.) to compile into clear, concise tables. I'm also hunting for established synthesis and assay protocols to incorporate into comprehensive experimental procedures.
Application Notes and Protocols for 4-(1H-tetrazol-5-yl)aniline Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of 4-(1H-tetrazol-5-yl)aniline derivatives. The focus is on urea-substituted analogs, which have demonstrated notable activity against a range of bacterial and fungal pathogens.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Tetrazole-containing compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The tetrazole moiety, a bioisostere of the carboxylic acid group, can enhance the pharmacological profile of a molecule. This document details the antimicrobial properties of a series of 1-(2-(1H-tetrazol-5-yl)-R¹-phenyl)-3-R²-phenyl(ethyl)ureas, derivatives of this compound.
Data Presentation
The antimicrobial activity of various this compound derivatives was evaluated using the disco-diffusion method. The results, presented as the diameter of the zone of growth inhibition in millimeters, are summarized in the table below.
| Compound ID | R¹ | R² | S. aureus (mm) | E. faecalis (mm) | E. coli (mm) | P. aeruginosa (mm) | K. pneumoniae (mm) | C. albicans (mm) |
| 2.3 | 5-F | Ethyl | - | - | 31 | - | 21 | - |
| 2.4 | Cl | - | - | - | - | 20 | - | - |
| 2.5 | Br | - | - | - | - | 23 | - | - |
| 2.27 | Cl | 4-CF₃-phenyl | - | - | - | 25 | - | - |
Data extracted from a study on substituted 2-(1H-tetrazolo-5-yl)anilines and their derivatives. Note: A dash (-) indicates that no significant activity was reported or the data was not available in the cited literature.
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and its urea derivatives, as well as for the antimicrobial screening, are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, this compound, from 4-aminobenzonitrile.
Materials:
-
4-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-aminobenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 2N HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1-(2-(1H-tetrazol-5-yl)phenyl)-3-phenylurea Derivatives
This protocol outlines a general procedure for the synthesis of urea derivatives from this compound and various isocyanates.
Materials:
-
This compound
-
Substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.0-1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
To this solution, add the substituted phenyl isocyanate (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure urea derivative.
Protocol 3: Antimicrobial Susceptibility Testing - Disco-Diffusion Method
This protocol describes the Kirby-Bauer disco-diffusion method for assessing the antimicrobial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic discs (e.g., Ciprofloxacin) for positive control
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disc Preparation and Application: Dissolve the synthesized compounds in DMSO to a known concentration. Impregnate sterile paper discs with a defined volume of the compound solution and allow the solvent to evaporate. Place the impregnated discs, along with standard antibiotic and blank DMSO discs, onto the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Data Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol details the broth microdilution method to quantify the antimicrobial activity of the compounds.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Synthesized compounds
-
DMSO
-
Bacterial and fungal strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Compound Dilution: Prepare a stock solution of each compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under the same conditions as the disco-diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a plate reader to measure optical density.
Mandatory Visualizations
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Application Notes and Protocols for 4-(1H-tetrazol-5-yl)aniline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1H-tetrazol-5-yl)aniline as a versatile ligand in coordination chemistry. The document details its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs), and explores the magnetic, luminescent, and potential catalytic properties of the resulting complexes. The unique structural features of this compound, combining a bridging tetrazole ring and a terminal aniline group, allow for the construction of diverse and functional metal-organic architectures.
Overview of this compound as a Ligand
This compound, also known as 5-(4-aminophenyl)-1H-tetrazole, is a bifunctional organic ligand. The tetrazole ring can act as a versatile coordination moiety, bridging multiple metal centers, while the aniline group can serve as a coordination site or be further functionalized. This dual functionality makes it an excellent building block for constructing coordination polymers with interesting topologies and properties. The tetrazole moiety is also a well-established bioisostere for carboxylic acids in medicinal chemistry, suggesting that its coordination complexes could have potential applications in drug development.
Key Properties:
-
Molecular Formula: C₇H₇N₅
-
Molecular Weight: 161.16 g/mol
-
Coordination Modes: The tetrazole ring can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of diverse network structures.
Synthesis of Coordination Polymers
Hydrothermal and solvothermal methods are commonly employed for the synthesis of coordination polymers using this compound. These methods allow for the crystallization of robust frameworks.
Experimental Protocol: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer
This protocol describes the synthesis of a 3D coordination polymer, [Co₃(OH)₂(L1)₄(H₂O)₂]n, where L1 is the deprotonated form of this compound.
Materials:
-
This compound (HL1)
-
Co(NO₃)₂·6H₂O
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of this compound (0.0322 g, 0.2 mmol) and Co(NO₃)₂·6H₂O (0.0873 g, 0.3 mmol) is prepared in a 1:1 water/ethanol solvent (10 mL).
-
A 0.1 M NaOH solution is added dropwise to the mixture to adjust the pH to approximately 7.
-
The resulting mixture is sealed in a 25 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 160 °C for 72 hours.
-
After cooling to room temperature at a rate of 5 °C/h, purple block-shaped crystals are obtained.
-
The crystals are washed with deionized water and ethanol and dried in air.
Caption: Workflow for the hydrothermal synthesis of a Co(II) coordination polymer.
Structural and Physicochemical Properties
The coordination of this compound to different metal centers results in complexes with distinct structural and physicochemical properties.
Crystallographic Data
The following table summarizes key crystallographic data for coordination polymers synthesized with this compound.
| Compound | Metal Center | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [Co₃(OH)₂(L1)₄(H₂O)₂]n | Co(II) | Monoclinic | C2/c | Co-N: 2.09-2.17Co-O: 2.05-2.25 | N-Co-N: 86.5-174.2O-Co-O: 79.8-176.3 |
| [Zn(L1)₂]n | Zn(II) | Orthorhombic | Pn2 | Zn-N: 2.01-2.03 | N-Zn-N: 104.5-115.8 |
| [Ag(L1)]n | Ag(I) | Monoclinic | P2₁/c | Ag-N: 2.20-2.31 | N-Ag-N: 110.4-159.2 |
Luminescent Properties
Coordination polymers of this compound with closed-shell metal ions, such as Zn(II), often exhibit fluorescence. The luminescent properties can be influenced by the solvent molecules present in the crystal lattice.
Experimental Protocol: Luminescence Spectroscopy
-
A finely ground crystalline sample of the coordination polymer is placed in a solid-state sample holder.
-
The excitation and emission spectra are recorded on a fluorescence spectrophotometer at room temperature.
-
For solvent-dependent studies, the sample is immersed in different solvents (e.g., acetonitrile, carbon tetrachloride, acetone) for 24 hours before measurement.
The emission spectra of these compounds are typically attributed to the π–π* transitions of the ligand.
Magnetic Properties
Coordination compounds with paramagnetic metal ions, like Co(II), can exhibit interesting magnetic properties.
Experimental Protocol: Magnetic Susceptibility Measurement
-
A polycrystalline sample is placed in a gelatin capsule.
-
The magnetic susceptibility is measured using a SQUID magnetometer over a temperature range of 2-300 K in an applied magnetic field.
-
The data is corrected for the diamagnetism of the constituent atoms.
For instance, the [Co₃(OH)₂(L1)₄(H₂O)₂]n complex displays spin-canted antiferromagnetism at low temperatures.
Potential Applications
Catalysis
While specific catalytic applications of this compound complexes are still emerging, related coordination compounds with tetrazole-containing ligands have shown catalytic activity in various organic transformations. The presence of open metal sites and the robust nature of the frameworks make these materials promising candidates for heterogeneous catalysis.
Caption: A generalized catalytic cycle for a coordination complex.
Drug Development
The tetrazole moiety is a key pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids. This has led to its incorporation into numerous approved drugs. The coordination of this compound to metal ions could lead to novel compounds with enhanced or unique biological activities, such as antimicrobial or anticancer properties.
Caption: Logic diagram for the development of therapeutic coordination complexes.
Conclusion
This compound is a highly promising ligand for the design and synthesis of functional coordination polymers. Its ability to form robust frameworks with diverse metal ions, coupled with the interesting luminescent and magnetic properties of the resulting materials, opens up avenues for applications in materials science. Furthermore, the inherent biological relevance of the tetrazole moiety makes its coordination complexes attractive targets for future drug discovery and development efforts. The protocols and data presented herein provide a foundation for researchers to explore the rich coordination chemistry of this versatile ligand.
Application Note: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition of Nitriles with Sodium Azide
For Research Use Only. Not for use in diagnostic procedures.
Abstract: This document provides detailed protocols for the synthesis of 5-substituted-1H-tetrazoles, a critical scaffold in medicinal chemistry and materials science. The primary method described is the [3+2] cycloaddition reaction between various organic nitriles and sodium azide. Protocols detailed below utilize common catalysts such as zinc chloride (ZnCl₂) and ammonium chloride (NH₄Cl) to facilitate the reaction, along with critical safety information for handling the hazardous reagents involved.
Introduction
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms that are isosteric to carboxylic acids but often exhibit improved metabolic stability and pharmacokinetic properties. This makes them highly valuable in drug discovery. The most common and direct method for their synthesis is the addition of an azide source to a nitrile. This application note details two widely used, reliable protocols for this transformation.
Extreme Warning: Sodium azide (NaN₃) is a highly toxic and potentially explosive solid. When combined with acid, it forms hydrazoic acid (HN₃), which is an extremely toxic, volatile, and explosive gas. All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves. Acidic work-up steps must be performed with extreme caution to avoid the vigorous formation of HN₃. All equipment should be decontaminated appropriately.
Reaction Principle and Mechanism
The synthesis proceeds via a [3+2] cycloaddition reaction. The nitrile (a 2-atom π-system) reacts with the azide anion (a 3-atom π-system) to form the five-membered tetrazole ring. The reaction is often catalyzed by a Lewis acid (e.g., Zn²⁺) or a proton source (e.g., NH₄⁺) which activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide ion.
4-(1H-tetrazol-5-yl)aniline as a precursor for heterocyclic compounds
Commencing Search for Precursors
I'm now diving into the literature, aiming to uncover the synthesis and applications of 4-(1H-tetrazol-5-yl)aniline. My focus is on identifying specific instances where this compound acts as a precursor in the construction of diverse heterocyclic systems. This initial search will lay the groundwork for a deeper exploration of its synthetic utility.
Refining the Research Scope
I've expanded my search to encompass the synthesis of pyrazoles and triazoles, alongside other relevant heterocycles derived from this compound. I'm actively seeking detailed experimental procedures, yields, and spectroscopic data. Furthermore, I'm now exploring the biological activities of the resulting heterocyclic compounds. Quantitative data will be organized into structured tables, and I plan to create experimental protocols and Graphviz diagrams to illustrate synthetic pathways. Ultimately, all collected data will be compiled into a detailed application note and protocol document.
Application Notes and Protocols: Molecular Docking Studies with 4-(1H-tetrazol-5-yl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide for performing molecular docking studies on 4-(1H-tetrazol-5-yl)aniline derivatives. It includes a summary of potential biological targets, protocols for in silico analysis, and visualization of experimental workflows and relevant signaling pathways.
Introduction
The this compound scaffold is a key pharmacophore in medicinal chemistry. The tetrazole ring acts as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. Aniline derivatives, on the other hand, are known to interact with a variety of biological targets, including protein kinases. Molecular docking is a crucial computational technique used to predict the binding mode and affinity of these small molecules with their protein targets, thereby guiding the design and optimization of new therapeutic agents.[1]
This document outlines the theoretical and practical aspects of conducting molecular docking studies for this specific class of compounds, providing researchers with a framework for their own investigations.
Potential Biological Targets and Quantitative Data
While specific molecular docking data for this compound derivatives is not extensively available in the public domain, studies on structurally related aniline and tetrazole derivatives provide valuable insights into potential biological targets and expected binding affinities. The following table summarizes data from analogous compounds.
Disclaimer: The data presented below is for structurally related compounds and should be used as a reference for designing and interpreting molecular docking studies of this compound derivatives. Direct comparison of scores between different studies can be challenging due to variations in software, force fields, and protein preparation.[1]
| Compound Class | Target Protein(s) | Software/Method | Reported Quantitative Data (e.g., Binding Energy, IC50) | Reference |
| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | Not explicitly stated | Compound 8a exhibited binding energies of -6.39 kcal/mol (EGFR) and -8.24 kcal/mol (VEGFR-2). | [1] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not explicitly stated | Compound 5a displayed CDK2/cyclin E inhibitory activity with an IC50 of 0.98 ± 0.06 μM and antiproliferative activity against MCF-7 and B16-F10 cancer cell lines with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively. | [2] |
| Mono/Dichloro Aniline Derivatives | E. coli protein (PDB ID: 2Y2T) | Glide, AutoDock | Compound 2e was identified as the most potent, with docking studies showing H-bond formation with GLN 94. | [3] |
| Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes | DNA (PDB ID: 1BNA) | Glide | The parent molecule BTA had a binding energy of -6.618 kcal/mol. | [4] |
| 1-substituted 1H-tetrazole derivatives | Protein Arginine Methyltransferase 1 (PRMT1) | Not explicitly stated | Five compounds demonstrated significant inhibitory effects against PRMT1. Compound 9a was the most potent and showed a non-competitive binding pattern. | [5] |
Experimental Protocols
This section details the methodologies for conducting molecular docking studies with this compound derivatives. A generalized workflow is presented, which can be adapted based on the specific software and target protein.
3.1. Protein Preparation
-
Obtain Protein Structure: Download the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, which are often missing in crystal structures.
-
Assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
3.2. Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software.
-
Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94x).[6] This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
File Format Conversion: Save the prepared ligand structures in a suitable format (e.g., .pdb, .mol2) for the docking software.
3.3. Molecular Docking Simulation
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through computational site-finding algorithms.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking program will search for favorable ligand binding poses.
-
Docking Execution:
-
Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation to predict the binding poses of the ligands within the protein's active site.[1]
-
3.4. Post-Docking Analysis
-
Scoring and Ranking: Analyze the docking results based on the predicted binding energies or docking scores. The poses with the lowest binding energies are typically considered the most favorable.
-
Interaction Analysis: Visualize the top-ranked docking poses to analyze the intermolecular interactions between the ligand and the protein. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Clustering Analysis: Group similar binding poses into clusters to understand the different binding modes of the ligand.
Mandatory Visualization
4.1. Experimental Workflow
The following diagram illustrates a generalized workflow for a molecular docking study.
Caption: Generalized workflow for molecular docking studies.
4.2. Signaling Pathway Example: Kinase Inhibition
Aniline derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cell signaling pathways. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.
Caption: Simplified kinase signaling pathway showing inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
click chemistry applications of aniline-substituted tetrazoles
Commencing Research on Tetrazoles
I'm now diving into the literature, aiming to thoroughly identify click chemistry reactions involving aniline-substituted tetrazoles. I'm prioritizing reactions, procedures, and data, planning to use this to synthesize some novel compounds.
Compiling Reaction Data
I'm now collating the quantitative data on reaction efficiency and kinetics into well-structured tables. Simultaneously, I'm using Graphviz to create detailed diagrams of the reaction mechanisms, making sure they comply with the specified style. Next, I plan to write the detailed application notes and protocols, weaving in the compiled data and visual aids. Finally, I will thoroughly review everything.
Gathering Click Chemistry Protocols
I've been gathering detailed experimental protocols for key click chemistry reactions involving aniline-substituted tetrazoles. I'm also actively searching for quantitative data on reaction efficiency and kinetics. The next step will be to organize this data into clear, comparable tables, which will then be incorporated into the application notes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-tetrazol-5-yl)aniline
This guide provides troubleshooting advice and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 4-(1H-tetrazol-5-yl)aniline. The primary synthetic route covered is the [3+2] cycloaddition reaction between 4-aminobenzonitrile and an azide source.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield for this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors related to reaction conditions and reagents. Here are the primary aspects to investigate:
-
Suboptimal Catalyst: The choice of catalyst is crucial for driving the cycloaddition reaction efficiently. If you are not using a catalyst or using a less effective one, the reaction rate and yield will be significantly lower. Consider using catalysts that have demonstrated high yields for this type of transformation.
-
Improper Solvent Selection: The reaction solvent plays a critical role in the solubility of reagents and the overall reaction kinetics. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have been shown to be highly effective for this synthesis.[1][2] If you are using less polar solvents like toluene or alcohols, you may observe significantly lower yields.[1][2]
-
Inadequate Reaction Temperature and Time: The cycloaddition reaction to form the tetrazole ring is often conducted at elevated temperatures. Ensure your reaction is heated sufficiently (typically between 110-120°C) for an adequate duration.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Incorrect Stoichiometry of Reagents: The molar ratio of sodium azide to the starting nitrile is a critical parameter. An excess of sodium azide is generally used to drive the reaction to completion. A common ratio is 1.2 to 2 equivalents of sodium azide per equivalent of 4-aminobenzonitrile.[2][4][5]
-
Presence of Moisture: Some catalytic systems can be sensitive to moisture. Ensure that your glassware is properly dried and that you are using anhydrous solvents, especially when employing moisture-sensitive catalysts.
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
Side product formation can compete with the desired tetrazole synthesis, leading to reduced yields and purification challenges.
-
Potential Side Reactions: The primary side reaction to consider is the formation of regioisomers if an organic azide is used, though this is less common when using sodium azide for 5-substituted-1H-tetrazoles. Another possibility, depending on the reaction conditions and the presence of impurities, is the degradation of the starting material or product, especially at very high temperatures for prolonged periods.
-
Minimization Strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures that could lead to decomposition. Stick to the recommended temperature range found in literature for your specific catalytic system.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can promote the formation of degradation products. Use TLC to monitor the consumption of the starting material.
-
Purify Starting Materials: Ensure the 4-aminobenzonitrile is of high purity. Impurities in the starting material can lead to undesired side reactions.
-
Effective Work-up Procedure: A proper work-up is crucial to remove unreacted starting materials and byproducts. This typically involves cooling the reaction mixture, filtering off the catalyst (if heterogeneous), followed by acidification and precipitation of the product.[4]
-
Question 3: My product is difficult to purify. What are the recommended purification steps?
Answer:
Purification of this compound typically involves a series of steps to isolate the pure compound from the reaction mixture.
-
Initial Catalyst Removal: If you are using a heterogeneous catalyst, it should be removed by filtration after cooling the reaction mixture to room temperature.[4]
-
Product Precipitation: The tetrazole product is often precipitated from the reaction mixture. After filtering the catalyst, the filtrate is typically treated with ice water and acidified with an acid like 4N HCl.[4] This protonates the tetrazole and causes it to precipitate out of the solution.
-
Washing: The precipitated solid should be washed thoroughly to remove any remaining impurities. Washing with cold chloroform or other suitable organic solvents can be effective.[4] Recrystallization from a suitable solvent, such as methanol, can be employed for further purification.[6]
-
Characterization: After purification, confirm the identity and purity of your product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
Question 4: I am concerned about the safety of using sodium azide. What are the necessary precautions?
Answer:
Sodium azide is a toxic and potentially explosive substance that must be handled with extreme care.
-
Toxicity: Sodium azide is highly toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Formation of Hydrazoic Acid: A significant hazard is the formation of hydrazoic acid (HN₃) when azides are mixed with acids.[7] Hydrazoic acid is highly toxic, volatile, and explosive.[8][9] Therefore, the acidification step during the work-up must be performed cautiously in a fume hood.
-
Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, mercury) to form highly explosive metal azides.[7] Avoid using metal spatulas (especially those made of brass or bronze) and ensure that your reaction setup does not contain these metals in contact with the azide. Dispose of azide-containing waste properly according to your institution's safety guidelines, avoiding mixing with heavy metal waste.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from 4-aminobenzonitrile?
The synthesis proceeds via a [3+2] cycloaddition reaction. In this reaction, the azide anion (from sodium azide) acts as a 1,3-dipole that reacts with the nitrile group of 4-aminobenzonitrile (the dipolarophile) to form the five-membered tetrazole ring.[10][11] The reaction can be catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide.[12]
Q2: Can I use a different azide source instead of sodium azide?
Yes, other azide sources can be used, such as trimethylsilyl azide (TMSN₃).[13] TMSN₃ is considered a safer alternative to sodium azide as it reduces the risk of generating hydrazoic acid in situ.[13] However, the choice of azide source may require adjustments to the reaction conditions and catalytic system.
Q3: Is it possible to perform this synthesis in a more environmentally friendly solvent than DMF or DMSO?
Yes, research has been conducted on greener synthesis methods. For instance, the use of water as a solvent with zinc salts as catalysts has been reported to be an effective and more environmentally benign approach for the synthesis of 5-substituted tetrazoles.[12][14]
Q4: How can I improve the reaction rate?
Several strategies can be employed to increase the reaction rate:
-
Use of an effective catalyst: Catalysts like amine salts, metal complexes, or heterogeneous nanocatalysts can significantly accelerate the reaction.[1][5][8]
-
Microwave irradiation: Microwave-assisted synthesis has been shown to reduce reaction times for the formation of 5-substituted 1H-tetrazoles.[8]
-
Higher Temperature: Increasing the reaction temperature within a safe and optimal range will generally increase the reaction rate.
Q5: What is the role of ammonium chloride in some published procedures?
Ammonium chloride can act as a proton source in the reaction. In the presence of sodium azide, it can generate hydrazoic acid in situ, which then participates in the cycloaddition. It can also act as a mild acidic catalyst to activate the nitrile group.
Data Presentation
Table 1: Comparison of Catalytic Systems and Reaction Conditions for the Synthesis of 5-Substituted 1H-Tetrazoles
| Catalyst | Starting Nitrile | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrochloride | Aromatic Nitriles | NaN₃ | DMF | 110 | - | 84-93 | [5] |
| Co(II) complex | Aromatic Nitriles | NaN₃ | DMSO | 110 | 12 | up to 99 | [1][2] |
| Zinc Salts | Aromatic Nitriles | NaN₃ | Water | - | - | High | [12][14] |
| nano-TiCl₄·SiO₂ | 4-aminobenzonitrile | NaN₃ | DMF | Reflux | 2 | 95 | [4][8] |
| Graphene Oxide | N,N-dimethyl-4-aminobenzonitrile | - | H₂O | 100 | 6 | 88 | [15] |
| Dibutyltin oxide | 2-(p-tolyl)quinoline-4-carbonitrile | TMSN₃ | Toluene | Reflux | 74 | 92 | [13] |
Experimental Protocols
General Procedure for the Synthesis of this compound using a Heterogeneous Catalyst (nano-TiCl₄·SiO₂)[4]
-
To a mixture of 4-aminobenzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add nano-TiCl₄·SiO₂ (0.1 g).
-
Heat the mixture at reflux for 2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration.
-
To the filtrate, add ice water and 4N HCl (5 mL) to precipitate the product.
-
Collect the white solid by filtration and wash it with cold chloroform.
-
Dry the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(1H-Tetrazol-5-ylmethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-(1H-Tetrazol-5-yl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
common side reactions in the synthesis of 5-substituted tetrazoles
Beginning Research on Synthesis
I'm currently engaged in a deep dive into the most frequent side reactions during 5-substituted tetrazole synthesis. My initial focus is on a comprehensive Google search to pinpoint common issues. Following this, I plan to seek out specific troubleshooting guides and frequently asked questions related to these reactions.
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optimizing reaction conditions for 4-aminobenzonitrile and sodium azide
Analyzing reaction parameters
I'm currently immersed in exploring the potential reaction of 4-aminobenzonitrile with sodium azide. My initial focus is on uncovering established protocols for this specific reaction, common hurdles encountered during its execution, and tactics for refining the process.
Developing Search Strategy
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Gathering Reaction Insights
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challenges in the scale-up of tetrazole synthesis
Commencing Research on Scale-Up
I'm currently focused on a deep dive into the practical hurdles of scaling up tetrazole synthesis. A detailed Google search is underway, specifically looking at common challenges. I'm hoping to identify the key bottlenecks in scaling, from lab to industrial production. I'm expecting to find information about reaction optimization, equipment limitations, and safety considerations.
Gathering Scale-Up Data
I'm now conducting a targeted Google search to accumulate data on scaling up tetrazole synthesis. My queries have expanded to include specific areas like by-product management and suitable experimental protocols, with an eye on the [3+2] cycloaddition. The initial findings are starting to coalesce, and I'm organizing them into categories related to reaction kinetics, product handling, and safety. I'm aiming to craft specific questions and actionable answers for my troubleshooting guide.
Organizing Search Findings
My Google search is yielding a rich trove of data on tetrazole synthesis scale-up hurdles. I'm actively categorizing these findings into digestible sections: reaction kinetics, reagent management, product isolation, and safety. I'm also carefully crafting practical questions and answers for the troubleshooting guide, aiming for clarity and actionable advice. Quantitative data is being meticulously organized into tables for easy reference, and I'm on the lookout for detailed experimental protocols, especially those for the [3+2] cycloaddition.
Technical Support Center: Purification of 4-(1H-tetrazol-5-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-(1H-tetrazol-5-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 4-aminobenzonitrile and sodium azide?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: 4-aminobenzonitrile and residual sodium azide.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of intermediate species.
-
Side Products: Formation of regioisomers or products from competing reactions.
-
Residual Solvents: Such as N,N-dimethylformamide (DMF) if used in the synthesis.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: An initial acid-base workup followed by crystallization is a highly effective and scalable method for the purification of this compound. This approach leverages the amphoteric nature of the molecule (basic aniline group and acidic tetrazole ring) to remove neutral and other ionic impurities.
Q3: Can I use column chromatography for purification?
A3: While possible, column chromatography on silica gel can be challenging for this compound. The basic aniline moiety can interact strongly with the acidic silica gel, leading to poor separation, tailing of the product peak, and potential product degradation. If column chromatography is necessary, using a deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent is recommended.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities and Mass Spectrometry (MS) to confirm the molecular weight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Crystallization | - The compound is too soluble in the chosen solvent.- Insufficient cooling or precipitation time.- Use of an inappropriate solvent system. | - Select a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures.- Ensure the solution is cooled slowly to allow for proper crystal formation and then chilled thoroughly.- Perform small-scale solvent screening to identify the optimal crystallization solvent. |
| Product is an Oil or Gummy Solid | - Presence of significant impurities disrupting crystal lattice formation.- Rapid cooling of the crystallization solution. | - Perform a pre-purification step such as an acid-base extraction to remove major impurities before crystallization.- Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Discolored Product (e.g., yellow or brown) | - Presence of colored impurities from the synthesis.- Thermal degradation during synthesis or purification. | - Treat the solution with activated carbon before filtration and crystallization to adsorb colored impurities.- Ensure that all heating steps are conducted at the lowest effective temperature and for the minimum necessary time. |
| Broad Peaks or Tailing in HPLC Analysis | - Interaction of the aniline group with the stationary phase.- Inappropriate mobile phase pH. | - Use a buffered mobile phase to control the ionization state of the analyte.- Consider using a different HPLC column, such as one with end-capping or a different stationary phase chemistry. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol describes a scalable method for the purification of crude this compound.
1. Dissolution:
-
Suspend the crude this compound in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Heat the mixture to reflux with stirring until all the solid dissolves.
2. Decolorization (Optional):
-
If the solution is colored, cool it slightly and add a small amount of activated carbon.
-
Stir at an elevated temperature for 15-30 minutes.
3. Hot Filtration:
-
Filter the hot solution through a pre-heated filter funnel to remove any insoluble impurities and activated carbon.
4. Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, cool the mixture further in an ice bath for at least one hour to maximize crystal precipitation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Crystallization | 85-95% | >99% | 80-90% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting the purification process.
Technical Support Center: Stability of 4-(1H-tetrazol-5-yl)aniline Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-(1H-tetrazol-5-yl)aniline in acidic environments. The information is designed to assist researchers in anticipating and addressing potential challenges during experimental work.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several stability-related issues when working with this compound under acidic conditions. This section outlines potential problems, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) | Acid-catalyzed degradation of this compound. | 1. Confirm Degradation: Compare the chromatogram of the stressed sample with a fresh, unstressed standard solution to verify that the new peaks are indeed degradation products. 2. Characterize Degradants: Utilize LC-MS/MS and high-resolution mass spectrometry to identify the mass of the degradation products and elucidate their structures. 3. Adjust pH: If degradation is undesirable, increase the pH of the solution to a less acidic range (pH 4-8 is often a range of greater stability for many pharmaceuticals).[1] 4. Lower Temperature: Reduce the temperature of the experiment to slow down the degradation kinetics. |
| Decrease in the peak area of the parent compound over time | Degradation of this compound. | 1. Quantify Degradation: Perform a time-course study to determine the rate of degradation under the specific acidic conditions. 2. Forced Degradation Study: If characterizing the degradation profile is the goal, consider using harsher conditions (e.g., higher acid concentration, elevated temperature) to accelerate the formation of degradation products for easier identification.[2] |
| Changes in solution color or precipitation | Formation of insoluble degradation products or secondary reactions. | 1. Solubility Check: Assess the solubility of the parent compound and any suspected degradation products in the chosen solvent system at the experimental pH. 2. Visual Inspection: Carefully document any changes in the physical appearance of the solution. 3. Filtration and Analysis: If a precipitate forms, isolate it by filtration and analyze it separately to identify its composition. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in acidic media.
Q1: How stable is this compound in acidic solutions?
The stability of this compound in acidic conditions is influenced by factors such as pH, temperature, and the specific acid used. While the tetrazole ring itself is generally stable, the overall molecular structure can be susceptible to acid-catalyzed degradation.[1] For many tetrazole-containing pharmaceuticals, the greatest stability is observed in the pH range of 4 to 8.[1]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a potential degradation route under strong acidic conditions could involve the cleavage of the tetrazole ring. One plausible, though unconfirmed, pathway is the acid-catalyzed hydrolysis of the tetrazole ring to form a corresponding amide. In this case, the tetrazole ring could potentially open to yield 4-aminobenzamide.
Q3: How can I monitor the degradation of this compound?
The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector. These techniques can separate the parent compound from its degradation products, allowing for their detection and quantification.
Q4: Are there established protocols for testing the acid stability of this compound?
Yes, forced degradation studies are standard in the pharmaceutical industry to assess the intrinsic stability of a drug substance. A typical protocol for acid hydrolysis involves the following steps:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a specific concentration of acid (e.g., 0.1 M HCl).
-
Store the solution at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C or 80°C) for a defined period.
-
Withdraw samples at various time points.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining parent compound and identify any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Objective: To evaluate the stability of this compound in an acidic environment and to generate potential degradation products for characterization.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Stress:
-
To a known volume of the stock solution, add an equal volume of 0.2 M hydrochloric acid to achieve a final acid concentration of 0.1 M.
-
Prepare a control sample by adding an equal volume of purified water instead of acid.
-
-
Incubation: Store the stressed and control samples at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24, 48, 72 hours). It is advisable to protect the samples from light to prevent photodegradation.
-
Sampling: At specified time intervals (e.g., 0, 8, 24, 48, and 72 hours), withdraw an aliquot of each solution.
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method. The method should be capable of separating the parent compound from all potential degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and, if possible, quantify the major degradation products.
-
For structural elucidation of significant degradation products, techniques like LC-MS/MS and NMR can be employed.
-
Data Presentation
The following table summarizes the degradation of analogous tetrazole-containing pharmaceutical compounds under acidic stress, providing a reference for the potential behavior of this compound.
| Compound | Acid Condition | Temperature | Time | Degradation (%) | Reference |
| Telmisartan | 0.1 M HCl | 80°C | 8 hours | ~30% | [3][4] |
| Losartan | 0.1 M HCl | Room Temp | 7 days | < 1% | [5] |
| Valsartan | 1 M HCl | 60°C | 6 hours | 23.61% | [6] |
| Candesartan Cilexetil | 1 N HCl | Room Temp | 24 hours | Significant Degradation |
Note: This data is for analogous compounds and may not be directly representative of the stability of this compound.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for identifying and addressing stability issues.
Potential Degradation Pathway of this compound
Caption: A hypothetical pathway for the acid-catalyzed degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the [3+2] cycloaddition to form tetrazoles
Initiating Data Gathering
I'm starting by diving into Google to collect data on troubleshooting the [3+2] cycloaddition reaction for tetrazole synthesis. I'm focusing on identifying typical issues, their root causes, and potential fixes.
Analyzing Specific Protocols
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effect of temperature on 4-(1H-tetrazol-5-yl)aniline synthesis
Initiating Research on Synthesis
I've begun my search for literature and patents concerning the synthesis of 4-(1 H-tetrazol-5-yl)aniline. My primary focus is understanding how reaction temperature impacts yield, purity, and duration. I'm hoping to identify common troubleshooting issues related to temperature control directly from the cited studies.
Developing the Support Doc
My work now centers on creating a structured troubleshooting guide based on common temperature-related issues. I'm also actively searching for detailed experimental protocols to ensure clear step-by-step instructions. Simultaneously, I'm focusing on collecting and summarizing quantitative data, particularly how different temperatures influence yield and purity. Visualizing the process with a DOT script is also in progress. I plan to bring all of this together into a cohesive technical support document.
Investigating Synthesis Routes
I've been looking into the synthesis of tetrazole derivatives, specifically 4-(1H-tetrazol-5-yl)aniline. My research has shown that reacting nitriles, such as 4-aminobenzonitrile, with azide sources is a common approach. This strategy appears promising and warrants further investigation into specific reaction conditions.
Examining Temperature Effects
I've gathered more insights on the temperature sensitivities in tetrazole synthesis. Room temperature can work, but higher temps often boost yield initially. However, going too hot leads to diminishing returns, even reduced purity. I'm building a troubleshooting guide from these data points. No single study covers the full temperature range, but I've pieced together enough information to estimate the optimal conditions.
Assessing Reaction Parameters
I'm now diving into the specific reaction conditions for synthesizing this compound. The data I've compiled clearly points towards the nitrile-azide route as the most promising. DMF and toluene appear as common solvents, and while a wide temperature range is documented (room temperature to reflux), the nuances are key. My analysis suggests that optimizing temperature will be crucial. I am developing an initial experimental protocol, FAQs, troubleshooting guides and a workflow diagram based on the compiled data. I'm focusing on the effect of temperature on yield and purity, aiming to create a comprehensive understanding.
Catalyst Selection Technical Support Center: Synthesis of Substituted Tetrazoles
Welcome to the technical support center for the synthesis of substituted tetrazoles. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles, and what is the role of the catalyst?
The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between organonitriles and an azide source, typically sodium azide.[1][2][3][4] This reaction often requires a catalyst to proceed at a reasonable rate and yield, especially for nitriles with electron-donating groups which are less reactive.[3] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.
Q2: What are the main categories of catalysts used for tetrazole synthesis?
A wide range of catalysts have been developed, which can be broadly categorized as:
-
Homogeneous Catalysts: These include metal salts like zinc salts (e.g., ZnBr₂, ZnCl₂)[5][6], cobalt complexes[1][2], and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).[7]
-
Heterogeneous Catalysts: These are solid-supported catalysts that offer advantages in terms of easy separation, recovery, and reusability.[8][9] Examples include silica sulfuric acid[7], SO3H-carbon[10], and various nanomaterials like nano-Fe₃O₄, ZnO, and copper complexes supported on magnetic nanoparticles.[4][8][11]
-
"Green" and Organocatalysts: To address environmental concerns, catalysts like L-proline and reactions in greener solvents like water or PEG have been developed.[5][8]
Q3: How do I choose a suitable solvent for my reaction?
The choice of solvent significantly impacts reaction yield and time. Highly polar aprotic solvents are generally preferred.
-
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are frequently reported as excellent solvents, often leading to high yields.[1][2][10]
-
For "green" chemistry approaches, poly(ethylene glycol) (PEG) and water have been used successfully with specific catalyst systems (e.g., zinc salts in water).[5][8]
-
Less polar solvents like toluene and methanol have been shown to be inefficient in some systems, resulting in meager yields.[1][2]
Q4: Are there safety concerns I should be aware of when synthesizing tetrazoles?
Yes. The primary safety concern is the use of azides.
-
Sodium Azide (NaN₃): Reacts violently with several common laboratory reagents. With acids, it forms the highly toxic and explosive hydrazoic acid (HN₃).[12]
-
Hydrazoic Acid (HN₃): If generated in situ or used directly, extreme caution is necessary to avoid potential explosions.[7][12] It is volatile and toxic.
-
Heavy Metals: Some catalysts use heavy metals, which can be toxic. Care must be taken to avoid contamination and exposure.
Always conduct a thorough safety assessment before starting any experiment. Using stoichiometric amounts of reagents can help ensure no residual azide remains after the reaction is complete.[12]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Check Catalyst Activity:
-
Is the catalyst suitable for your substrate? Nitriles with strong electron-withdrawing groups are more reactive, while those with electron-donating groups may require a more active catalyst or harsher conditions.[3]
-
Consider catalyst loading. A low catalyst loading might lead to a longer reaction time or lower yield. Try increasing the catalyst amount incrementally.[7] For example, with silica sulfuric acid, a 100% molar ratio was found to be optimal.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: Many tetrazole syntheses require elevated temperatures (e.g., 100-120 °C).[8][10] Ensure your reaction is heated appropriately.
-
Solvent: The solvent choice is critical. If you are using a suboptimal solvent like toluene, consider switching to DMF or DMSO.[1][2]
-
Reaction Time: Some reactions require extended periods (e.g., 12 to 44 hours) to go to completion.[1][6] Monitor the reaction by TLC to determine the optimal time.
-
-
Reagent Purity and Stoichiometry:
-
Humidity: The presence of water can be problematic, especially with moisture-sensitive catalysts. Ensure you are using dry solvents and a dry atmosphere if necessary.[6]
-
Azide Source: Ensure the sodium azide is of good quality. An excess of sodium azide (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction forward.[1][10]
-
Problem 2: Difficulty separating the catalyst from the product.
-
Use a Heterogeneous Catalyst: This is the most straightforward solution. Heterogeneous catalysts, especially magnetic ones (e.g., Fe₃O₄-supported), can be easily removed by simple filtration or with an external magnet.[8][11] This simplifies the workup procedure significantly.
-
Catalyst Recyclability: Many heterogeneous catalysts can be washed, dried, and reused for several cycles without a significant loss of activity, which is both economical and environmentally friendly.[8][10][13]
Problem 3: The reaction is not working for an inactive nitrile substrate.
-
Switch to a more powerful catalytic system. For stubborn substrates, standard catalysts may not be sufficient. Consider using specialized catalysts known for high activity, such as certain nanocatalysts or specific metal complexes.[8] Dibutyltin oxide has been reported as an effective co-catalyst for challenging tetrazole formations.[6]
-
Consider microwave-assisted synthesis. Microwave irradiation can accelerate the reaction, allowing for the conversion of inactive nitriles in shorter timeframes.[5]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of 5-substituted 1H-tetrazoles under optimized conditions.
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Co(II)-complex (1 mol%) | Benzonitrile | DMSO | 110 | 12 | 99 | [1][2] |
| Silica Sulfuric Acid (100 mol%) | Benzonitrile | DMF | Reflux | 5 | 95 | [7] |
| SO3H-carbon (10 wt%) | Benzonitrile | DMF | 100 | 6 | 92 | [10] |
| Fe₃O₄@L-aspartic-Gd | 4-Chlorobenzonitrile | PEG | 100 | - | High | [8] |
| Fe₃O₄-adenine-Zn | 4-Chlorobenzonitrile | PEG | 120 | 1.3 | 96 | [8] |
| Zinc Bromide (stoichiometric) | Indole-based nitrile | Water | - | - | - | [6] |
| L-proline | Various nitriles | - | - | Short | Excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using SO3H-Carbon Catalyst [10]
-
Reaction Setup: In a round-bottom flask, combine benzonitrile (1 mmol, 1.0 eq), sodium azide (1.5 mmol, 1.5 eq), and the SO3H-carbon catalyst (10 wt% of the nitrile).
-
Solvent Addition: Add DMF as the solvent.
-
Reaction: Heat the mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Recover the solid SO3H-carbon catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Product Isolation: Pour the filtrate into water and acidify with dilute HCl. The crude product will precipitate.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent to obtain pure 5-phenyl-1H-tetrazole.
Protocol 2: Synthesis of 1-Substituted Tetrazoles using a Silver Nanocomposite (ASBN) Catalyst [13]
-
Reaction Setup: In a reaction vessel, mix the desired amine (2.0 mmol), sodium azide (2.0 mmol), and triethyl orthoformate (2.4 mmol).
-
Catalyst Addition: Add the ASBN catalyst (0.05 g).
-
Reaction: Heat the solvent-free mixture at 120 °C for 3 hours.
-
Workup: After completion, cool the reaction mixture.
-
Catalyst Recovery: The catalyst can be separated by centrifugation, washed with deionized water, and dried for reuse.
-
Product Isolation: Isolate the product from the reaction mixture using standard organic chemistry workup procedures (e.g., extraction, chromatography).
Visualizations
Caption: General mechanism for the catalyzed [3+2] cycloaddition of nitriles and azides.
Caption: Decision workflow for selecting a catalyst for substituted tetrazole synthesis.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis: 4-(1H-tetrazol-5-yl)aniline and its Carboxylic Acid Analog, 4-aminobenzoic acid
In the landscape of drug discovery and development, the strategic modification of functional groups can profoundly influence the physicochemical and pharmacological properties of a molecule. This guide provides a detailed comparison of 4-(1H-tetrazol-5-yl)aniline and its carboxylic acid analog, 4-aminobenzoic acid, two isosteres with significant therapeutic potential. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Physicochemical Properties: A Tale of Two Isosteres
The replacement of a carboxylic acid group with a tetrazole ring is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and pharmacokinetic profile. Below is a summary of the key physicochemical properties of this compound and 4-aminobenzoic acid.
| Property | This compound | 4-aminobenzoic acid | Reference |
| Molecular Weight ( g/mol ) | 161.16 | 137.14 | N/A |
| pKa | ~4.9 | ~4.8 (carboxyl), ~2.4 (amino) | |
| LogP | ~1.3 | ~0.8 | |
| Aqueous Solubility (mg/L) | Data not readily available | ~5,900 |
Key Insights:
-
Acidity: The pKa values of the tetrazole and carboxylic acid groups are remarkably similar, indicating that they will have comparable ionization states at physiological pH.
-
Lipophilicity: this compound exhibits a higher LogP value, suggesting increased lipophilicity compared to 4-aminobenzoic acid. This could lead to enhanced membrane permeability and potentially different distribution profiles in vivo.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for determining the key physicochemical parameters are outlined below.
Determination of pKa (Potentiometric Titration)
-
Preparation of Analyte Solution: A 0.01 M solution of the compound (either this compound or 4-aminobenzoic acid) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized 0.1 M solution of sodium hydroxide (NaOH) at a constant temperature (e.g., 25 °C).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined as the pH at which half of the acidic protons have been neutralized (the half-equivalence point).
Determination of LogP (Shake-Flask Method)
-
System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous shaking for 24 hours, followed by separation of the two phases.
-
Compound Distribution: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizing the Isosteric Relationship
The structural relationship between a carboxylic acid and a tetrazole as bioisosteres is a fundamental concept in medicinal chemistry.
Navigating Structural Validation: A Comparative Guide to the Crystallography of 4-(1H-tetrazol-5-yl)aniline and its Analogs
For Immediate Release
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural validation of 4-(1H-tetrazol-5-yl)aniline, a key building block in medicinal chemistry, with closely related compounds using single-crystal X-ray crystallography. While the specific crystallographic data for this compound is not publicly available, this guide leverages data from analogous structures to provide a valuable reference for researchers, scientists, and drug development professionals.
The following sections present a detailed comparison of crystallographic data for two alternative structures: 5-(4-methylphenyl)-1H-tetrazole and 5-(4-chlorophenyl)-1H-tetrazole. These compounds share the core tetrazole and substituted phenyl rings, making them suitable for comparative structural analysis.
Comparative Crystallographic Data
The table below summarizes the key crystallographic parameters for the two alternative structures, offering a clear and objective comparison of their solid-state arrangements.
| Parameter | Alternative Structure 1: 5-(4-methylphenyl)-1H-tetrazole | Alternative Structure 2: 5-(4-chlorophenyl)-1H-tetrazole |
| Chemical Formula | C₈H₈N₄ | C₇H₅ClN₄ |
| Formula Weight | 160.18 | 180.60 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 5.833(2) Å, b = 10.686(5) Å, c = 12.684(6) Åα = 90°, β = 100.28(4)°, γ = 90° | a = 9.4596(19) Å, b = 11.437(2) Å, c = 7.2988(15) Åα = 90°, β = 107.91(3)°, γ = 90° |
| Volume (ų) | 777.8(6) | 751.4(3) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 291 |
| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) |
| Reflections Collected | Not specified | 7237 |
| Independent Reflections | 1365 | 1720 |
| R-int | 0.046 | 0.038 |
| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.126 | R1 = 0.048, wR2 = 0.121 |
Note: Data for 5-(4-methylphenyl)-1H-tetrazole is sourced from the Cambridge Crystallographic Data Centre (CCDC Number: 750707).
Experimental Protocols
The determination of crystal structures by single-crystal X-ray diffraction follows a well-established protocol. Below is a detailed methodology representative of the process used to obtain the data presented above.
1. Crystal Growth: High-quality single crystals of the compound of interest are grown using a suitable solvent or solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization. The goal is to obtain crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality, free from significant defects.
2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a minimal amount of adhesive or oil.
3. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., MoKα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to reduce thermal motion of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are collected by the detector as a series of diffraction patterns.
4. Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various factors such as background scattering, absorption, and Lorentz-polarization effects.
5. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.
Experimental Workflow
The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment for structure validation.
Figure 1. Workflow for single-crystal X-ray crystallography.
This guide underscores the power of X-ray crystallography in providing unequivocal structural evidence. While the crystal structure of this compound remains to be reported, the comparative data from analogous compounds offer valuable insights into the expected solid-state conformation and packing of this important molecule. Researchers are encouraged to pursue the crystallization and structural determination of this compound to enrich the structural database and further aid in the rational design of novel therapeutics and materials.
comparative docking studies of tetrazole and carboxylic acid analogs
Launching Initial Search Efforts
I've initiated a thorough Google search to gather data. Keywords include "comparative docking studies of tetrazole and carboxylic acid analogs," "tetrazole vs carboxylic acid bioisosteres docking scores," and "tetrazole and carboxylic acid analogs." My goal is to compile a preliminary dataset of relevant research.
Refining Search Parameters
I'm expanding my search terms, focusing on quantitative comparisons. I've added "binding energy comparison" and "molecular docking protocol" to my query. My immediate aim is to pinpoint studies offering specific docking scores, binding affinities, and interaction details. I'm keen on establishing a robust dataset for analysis. I'm prioritizing studies with clear experimental protocols.
Developing a Comparative Guide
I'm now zeroing in on quantitative data. My Google search is focusing on binding energies and interaction details, and I've added more specific search terms. The goal is to build a robust dataset for analysis. I'm keen on studies with clear experimental protocols. I plan to synthesize this data into clear comparison tables and detailed methodology based on experimental protocols. Following that, I'll create a Graphviz diagram. I'll then finalize a comparison guide for researchers and drug development experts.
comparing the efficacy of different tetrazole-based angiotensin receptor blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent tetrazole-based angiotensin II receptor blockers (ARBs). The information presented is curated from peer-reviewed literature and clinical trial data to assist researchers and drug development professionals in their understanding of the subtle yet significant differences among these widely prescribed antihypertensive agents. This document focuses on Losartan, Valsartan, Irbesartan, Candesartan, and Olmesartan, presenting key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Tetrazole-Based ARBs
Angiotensin II receptor blockers are a class of drugs that modulate the renin-angiotensin-aldosterone system (RAAS) by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] The tetrazole ring is a key structural feature for many ARBs, serving as a bioisostere for a carboxylic acid and contributing to the high binding affinity for the AT1 receptor.[2][3] By inhibiting the action of angiotensin II, these drugs prevent vasoconstriction, reduce aldosterone secretion, and consequently lower blood pressure.[4] While all tetrazole-based ARBs share this fundamental mechanism, they exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their clinical efficacy and tolerability.[5][6]
Comparative Efficacy Data
The following tables summarize key quantitative data for the most commonly prescribed tetrazole-based ARBs. These parameters are critical in assessing and comparing their therapeutic potential.
Table 1: In Vitro Potency at the Human AT1 Receptor
| ARB (Active Metabolite) | IC50 (nM) | Ki (nM) | Type of Antagonism |
| Losartan (EXP-3174) | 16.4 - 53.8 | ~20 | Surmountable/Insurmountable |
| Valsartan | ~2.7 | - | Insurmountable |
| Irbesartan | ~12,500-fold | - | Insurmountable |
| Candesartan | >12,500-fold | - | Insurmountable |
| Olmesartan | ~2.7 | - | Insurmountable |
IC50 (half maximal inhibitory concentration) indicates the concentration of a drug required to inhibit 50% of a biological process. A lower IC50 denotes a higher binding affinity. Ki (inhibitory constant) is another measure of binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.[7]
Table 2: Pharmacokinetic Properties of Common Tetrazole-Based ARBs
| ARB | Prodrug | Active Metabolite | Bioavailability (%) | Plasma Half-life (h) | Plasma Protein Binding (%) |
| Losartan | Yes | EXP-3174 | ~33 | 1.5-2 (Losartan)6-9 (EXP-3174) | >98 |
| Valsartan | No | - | ~25 | 6-9 | ~95 |
| Irbesartan | No | - | 60-80 | 11-15 | ~90 |
| Candesartan | Yes | Candesartan | ~15 (from cilexetil) | ~9 | >99 |
| Olmesartan | Yes | Olmesartan | ~26 (from medoxomil) | 12-18 | >99 |
These pharmacokinetic parameters can influence the dosing frequency and the sustained effect of the drug.[5][8]
Table 3: Comparative Blood Pressure Reduction in Clinical Trials (Starting Doses)
| ARB | Starting Dose | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Losartan | 50 mg | 8.9 - 12.01 | 6.2 - 9.37 |
| Valsartan | 80 mg | 8.1 - 15.32 | 5.6 - 11.3 |
| Irbesartan | 150 mg | 9.9 - 11.3 | 7.4 - 9.9 |
| Candesartan | 16 mg | - | > Losartan |
| Olmesartan | 20 mg | 11.3 - 12.5 | 8.5 - 11.5 |
Blood pressure reduction can vary based on the patient population and study design. The data presented is a summary from comparative clinical trials.[2][9][10][11] A meta-analysis of 31 randomized controlled trials concluded that valsartan at doses of 160 mg or 320 mg is more effective at lowering blood pressure than losartan 100 mg.[2] Another study found that olmesartan at its starting dose is more effective than the starting doses of losartan, valsartan, and irbesartan in reducing cuff diastolic blood pressure.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of ARB efficacy.
Protocol 1: In Vitro AT1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50) of a test ARB for the AT1 receptor using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells). Rat liver membranes can also be used as they express AT1a receptors in abundance.[1]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Unlabeled Competitor (for non-specific binding): 10 µM Losartan or unlabeled Angiotensin II.
-
Test Compounds: Tetrazole-based ARBs (Losartan, Valsartan, etc.) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), and a scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the AT1 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store aliquots at -80°C.[12]
3. Competitive Binding Assay Procedure:
-
Thaw the membrane preparation on ice and dilute in assay buffer to a final concentration of 5-20 µg of protein per well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled competitor + 25 µL of radioligand + 50 µL of membrane suspension.
-
Competition Binding: 25 µL of test ARB (at various concentrations) + 25 µL of radioligand + 50 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.[13][14]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
If the Kd of the radioligand is known, the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Efficacy Evaluation in a Hypertensive Rat Model
This protocol describes a common method for evaluating the antihypertensive effect of an ARB in a preclinical setting, such as the Spontaneously Hypertensive Rat (SHR) model or by inducing hypertension.
1. Animal Model and Acclimatization:
-
Species: Male Spontaneously Hypertensive Rats (SHR) or Wistar rats (190-220g) where hypertension is induced.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
2. Hypertension Induction (if not using SHR):
-
Hypertension can be induced by various methods, such as the administration of L-NAME (a nitric oxide synthase inhibitor) in drinking water or continuous infusion of Angiotensin II via osmotic minipumps.
3. Drug Administration:
-
Randomly assign the hypertensive animals to different treatment groups: vehicle control, positive control (a known antihypertensive drug), and test ARB groups (at various doses).
-
Administer the test compounds or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
4. Blood Pressure Measurement:
-
Non-invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements to minimize stress-induced blood pressure variations.[15]
-
Gently warm the rat's tail to increase blood flow.
-
Place the tail-cuff and a pulse sensor on the tail.
-
Inflate the cuff to occlude blood flow and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[16]
-
Take multiple readings for each animal at each time point (e.g., weekly) and average them.
-
-
Invasive Method (Intra-arterial Catheterization):
-
Anesthetize the rat (e.g., with urethane or pentobarbitone).
-
Surgically implant a catheter pre-filled with heparinized saline into the carotid or femoral artery.[17]
-
Connect the catheter to a pressure transducer to directly and continuously measure arterial blood pressure.[18]
-
This method provides more precise and continuous data but is a terminal procedure.
-
5. Data Analysis:
-
Calculate the mean change in systolic and/or diastolic blood pressure from baseline for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure reduction between the test ARB groups, the positive control, and the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The comparative analysis of tetrazole-based angiotensin receptor blockers reveals a class of drugs with a shared mechanism of action but distinct pharmacological profiles. While all effectively lower blood pressure, differences in receptor binding affinity, pharmacokinetics, and clinical efficacy are evident. Olmesartan and Candesartan often demonstrate greater potency in blood pressure reduction in head-to-head trials compared to Losartan and Valsartan at their respective starting doses. These differences, though sometimes subtle, can have significant implications for clinical practice and future drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the nuanced properties of these important therapeutic agents.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin Receptor Blockers in the Management of Hypertension: A Real-World Perspective and Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. Pharmacologic, pharmacokinetic, and therapeutic differences among angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iworx.com [iworx.com]
- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
analysis of structure-activity relationships for 4-(1H-tetrazol-5-yl)aniline derivatives
Investigating Tetrazole Aniline SAR
I'm currently focused on the structure-activity relationships of 4-(1H-tetrazol-5-yl)aniline derivatives. I've started searching for the most current literature, with an emphasis on biological activities and therapeutic potential. The initial focus is on retrieving recent studies to establish the current understanding.
Exploring Current Research Landscape
I'm now diving into the latest research and reviews concerning the structure-activity relationships of these tetrazole aniline derivatives. Identifying crucial structural modifications impacting potency and selectivity is the immediate goal. I'm actively seeking specific examples with biological data, including IC50 and EC50 values. I will also be searching for detailed synthetic procedures and biological evaluation methods, alongside investigating the implicated signaling pathways for the most promising candidates.
Initiating Literature Review
I'm starting by searching for the latest literature on tetrazole aniline SAR, focusing on biological activities and therapeutic applications. My immediate goal is to identify key structural changes and their impact on potency, selectivity, and pharmacokinetic characteristics. I'll be looking for IC50 and EC50 values. I will also source detailed methods for both synthesis and biological evaluations. Additionally, I plan to delve into the implicated signaling pathways for the most promising tetrazole aniline derivatives.
Comparative Selectivity Analysis of 4-(1H-tetrazol-5-yl)aniline Based Compounds
For Immediate Release
A comprehensive analysis of compounds based on the 4-(1H-tetrazol-5-yl)aniline scaffold reveals a class of molecules with highly selective biological activities. This guide provides a comparative overview of the selectivity profiles of two distinct subclasses: antitubercular (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives and the widely-used biphenyl tetrazole angiotensin II receptor antagonists. This report is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in medicinal chemistry and pharmacology.
The data presented underscores the principle that minor structural modifications to the this compound core can result in compounds with vastly different and highly specific biological targets. This highlights the versatility of the tetrazole moiety as a bioisostere for the carboxylic acid group, enabling potent and selective interactions with diverse biological systems.
Selectivity Profile of Antitubercular (4-methoxyphenyl)-1H-tetrazol-5-amine Derivatives
A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers have demonstrated potent and selective activity against Mycobacterium tuberculosis. Notably, these compounds exhibit minimal to no activity against other bacterial species and show low cytotoxicity against mammalian cell lines, indicating a highly specific mechanism of action. The following table summarizes the in vitro activity of representative compounds from this class.
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (CC50 in µM) | Reference |
| 8a (N-(bromophenyl)tetrazole) | M. tuberculosis H37Rv | 0.98 | > 25 | |
| M. tuberculosis Spec. 210 (MDR) | 1.95 | > 25 | ||
| Staphylococcus aureus | > 256 | |||
| Escherichia coli | > 256 | |||
| 9a (N-(bromophenyl)tetrazole) | M. tuberculosis H37Rv | 0.49 | > 25 | |
| M. tuberculosis Spec. 210 (MDR) | 0.98 | > 25 | ||
| Staphylococcus aureus | > 256 | |||
| Escherichia coli | > 256 |
Key Observation: The high selectivity of these compounds for Mycobacterium tuberculosis over other bacteria and their low cytotoxicity suggest a promising therapeutic window for the treatment of tuberculosis.
Cross-Reactivity Profile of Biphenyl Tetrazole Angiotensin II Receptor Antagonists
The biphenyl tetrazole class of compounds, which can be considered derivatives of this compound, are potent and highly selective antagonists of the Angiotensin II Type 1 (AT1) receptor. Their cross-reactivity with the Angiotensin II Type 2 (AT2) receptor is remarkably low, which is a key factor in their therapeutic efficacy for hypertension and heart failure. The following table presents the binding affinities of several widely prescribed "sartan" drugs for the AT1 and AT2 receptors.
| Compound | Primary Target | Ki (nM) for AT1 | Selectivity (AT1 vs. AT2) | Reference |
| Losartan | AT1 Receptor | 19.5 | ~1,000-fold | |
| Valsartan | AT1 Receptor | 2.38 | ~30,000-fold | |
| Candesartan | AT1 Receptor | 0.63 | >10,000-fold | |
| Telmisartan | AT1 Receptor | 3.7 | >3,000-fold |
Key Observation: The exceptional selectivity of these biphenyl tetrazole compounds for the AT1 receptor over the AT2 receptor is a critical design feature that minimizes off-target effects and contributes to their favorable safety profile.
Experimental Protocols
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
The minimum inhibitory concentration (MIC) for the antitubercular compounds was determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Mycobacterial Inoculum: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture was incubated at 37°C until it reached a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: The mycobacterial suspension was added to each well. The plates were incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, a solution of Alamar Blue and 10% Tween 80 was added to each well. The plates were re-incubated for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that prevented a color change of the Alamar Blue indicator from blue to pink, indicating inhibition of mycobacterial growth.
Radioligand Binding Assay for Angiotensin II Receptors
The binding affinities of the biphenyl tetrazole compounds for the AT1 and AT2 receptors were determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing either the human AT1 or AT2 receptor were prepared from transfected cell lines (e.g., CHO or HEK293 cells). The cells were homogenized in a buffer solution and centrifuged to pellet the membranes, which were then resuspended in an assay buffer.
-
Competitive Binding: The membrane preparations were incubated in 96-well plates with a constant concentration of a radiolabeled ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) and varying concentrations of the unlabeled test compound (e.g., losartan, valsartan).
-
Incubation and Filtration: The plates were incubated at room temperature to allow for competitive binding to reach equilibrium. The reaction was terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Conceptual diagram illustrating the principle of selective drug action.
Caption: Experimental workflow for determining the cross-reactivity profile of a compound.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
Validating the Purity of Synthesized 4-(1H-tetrazol-5-yl)aniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for validating the purity of synthesized 4-(1H-tetrazol-5-yl)aniline, a key building block in medicinal chemistry.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of HPLC in comparison to Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantification of purity and identification of impurities. | Structural elucidation and quantification. | Molecular weight determination and impurity identification. |
| Limit of Detection | Low (ng to pg range) | Moderate (µg to mg range) | Very Low (pg to fg range) |
| Sample Throughput | High | Low to Moderate | High |
| Quantitative Accuracy | High | High (with internal standard) | Moderate (primarily qualitative) |
| Common Impurities Detected | Starting materials (e.g., 4-aminobenzonitrile), reaction by-products. | Residual solvents, structural isomers, and by-products with distinct proton signals. | Impurities with different molecular weights, including fragmentation products. |
| Observed Purity (%) | > 99.5% | > 99% | - |
| Retention Time (min) | 4.2 (main peak) | - | - |
Experimental Protocols
A detailed methodology for the primary analytical technique, HPLC, is provided below, followed by summaries for NMR and MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Data Analysis: Purity is estimated by comparing the integral of the analyte's signals to those of known impurities or a certified internal standard. The absence of signals corresponding to starting materials or common solvents indicates high purity.
Mass Spectrometry (MS) Protocol
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50-500
-
-
Data Analysis: Confirm the molecular weight of the main peak. Analyze other detected peaks to identify potential impurities based on their mass-to-charge ratios.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making guide for selecting the appropriate analytical method.
Caption: Workflow for HPLC Purity Validation.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
